2-(3-Chloro-4-methallylaminophenyl)propionic acid
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Overview
Description
2-(3-Chloro-4-methallylaminophenyl)propionic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a chloro-substituted phenyl ring and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methallylaminophenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and methallyl chloride.
Alkylation: The first step involves the alkylation of 3-chloroaniline with methallyl chloride in the presence of a base such as sodium hydroxide to form 3-chloro-4-methallylaniline.
Carboxylation: The next step involves the carboxylation of 3-chloro-4-methallylaniline using a carboxylating agent such as carbon dioxide in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methallylaminophenyl)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chloro-4-methallylaminophenyl)propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methallylaminophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenoxy)propionic acid
- 3-(2-Chlorophenyl)propionic acid
- 3-(3-Chloro-4-methoxyphenyl)propionic acid
Uniqueness
2-(3-Chloro-4-methallylaminophenyl)propionic acid is unique due to the presence of the methallylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for various research applications.
Properties
CAS No. |
71589-41-8 |
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Molecular Formula |
C13H16ClNO2 |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
2-[3-chloro-4-(2-methylprop-2-enylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C13H16ClNO2/c1-8(2)7-15-12-5-4-10(6-11(12)14)9(3)13(16)17/h4-6,9,15H,1,7H2,2-3H3,(H,16,17) |
InChI Key |
SQHDSPBVTZGOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)NCC(=C)C)Cl)C(=O)O |
Origin of Product |
United States |
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